2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-tert-butylbenzamide
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Overview
Description
N-TERT-BUTYL-2-(4-ACETAMIDOBENZAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group, an acetamido group, and a benzamido group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-(4-ACETAMIDOBENZAMIDO)BENZAMIDE typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. This reaction is often carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to obtain the desired product in excellent yields .
Industrial Production Methods
Industrial production methods for N-TERT-BUTYL-2-(4-ACETAMIDOBENZAMIDO)BENZAMIDE may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvent-free conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-(4-ACETAMIDOBENZAMIDO)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-TERT-BUTYL-2-(4-ACETAMIDOBENZAMIDO)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-(4-ACETAMIDOBENZAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes involved in the inflammatory response, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-TERT-BUTYL-2-(4-ACETAMIDOBENZAMIDO)BENZAMIDE include:
- N-TERT-BUTYL-BENZAMIDE
- N-TERT-BUTYL-4-METHYL-BENZAMIDE
- N-TERT-BUTYL-2-THIOIMIDAZOLE
Uniqueness
N-TERT-BUTYL-2-(4-ACETAMIDOBENZAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H23N3O3 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[(4-acetamidobenzoyl)amino]-N-tert-butylbenzamide |
InChI |
InChI=1S/C20H23N3O3/c1-13(24)21-15-11-9-14(10-12-15)18(25)22-17-8-6-5-7-16(17)19(26)23-20(2,3)4/h5-12H,1-4H3,(H,21,24)(H,22,25)(H,23,26) |
InChI Key |
HUPCDJXKCYYRHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C |
Origin of Product |
United States |
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